molecular formula C24H21F2N5O2 B14962026 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B14962026
M. Wt: 449.5 g/mol
InChI Key: VBYZFTWZCUKUQL-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring multiple functional groups, including fluorophenyl, oxadiazole, pyrrole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrrole ring is then synthesized and attached to the oxadiazole moiety. Finally, the piperazine ring is introduced, and the ethanone linkage is formed under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the fluorophenyl rings.

Scientific Research Applications

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and pathways.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of multiple functional groups, which may confer distinct pharmacological properties and reactivity. The presence of both oxadiazole and pyrrole rings, along with fluorophenyl and piperazine moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21F2N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H21F2N5O2/c25-18-9-7-17(8-10-18)23-27-24(33-28-23)21-6-3-11-31(21)16-22(32)30-14-12-29(13-15-30)20-5-2-1-4-19(20)26/h1-11H,12-16H2

InChI Key

VBYZFTWZCUKUQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F

Origin of Product

United States

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